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Cat. No.: B600726 Get Quote

Executive Summary
(-)-Stylopine is a naturally occurring protoberberine isoquinoline alkaloid found predominantly

in plant species of the Papaveraceae family, such as Chelidonium majus and Corydalis

species.[1] As a chiral molecule, it exists as a pair of enantiomers. The levorotatory isomer, (-)-
stylopine, corresponds to the (S)-configuration at its single stereocenter. This compound has

garnered significant interest for its diverse pharmacological activities, notably its role as an

inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway,

presenting potential applications in oncology.[2][3] This document provides a comprehensive

technical overview of the chemical structure, stereoisomerism, and key physicochemical

properties of (-)-stylopine. It includes detailed experimental protocols for its isolation,

synthesis, and analysis, alongside graphical representations of its stereochemical relationships

and mechanism of action.

Chemical Structure and Stereoisomerism
Core Chemical Structure
Stylopine possesses a pentacyclic ring system characteristic of protoberberine alkaloids. Its

structure features two methylenedioxy groups attached to rings A and D of the isoquinoline

skeleton. The central nitrogen atom is part of a quinolizidine moiety.
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 >]; } }

Caption: Figure 1: 2D Chemical Structure of (-)-(S)-Stylopine.

Stereoisomerism and Absolute Configuration
The stylopine molecule contains a single chiral center at the C-13a carbon (based on standard

protoberberine numbering) or C-12b (based on IUPAC numbering for the quinolizine system).

This chirality gives rise to two enantiomers (non-superimposable mirror images):

(-)-(S)-Stylopine: The levorotatory enantiomer, which rotates plane-polarized light to the left

(negative rotation). Its absolute configuration at the stereocenter is designated as 'S'

according to Cahn-Ingold-Prelog priority rules.[1]

(+)-(R)-Stylopine: The dextrorotatory enantiomer, which rotates plane-polarized light to the

right (positive rotation). Its absolute configuration is 'R'.

A 50:50 mixture of these two enantiomers is known as a racemic mixture, denoted as (±)-

Stylopine. This mixture is optically inactive because the opposing rotations of the two

enantiomers cancel each other out.
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Figure 2: Stereoisomeric Relationship of Stylopine
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Caption: Figure 2: Stereoisomeric Relationship of Stylopine.

Quantitative Data
The physicochemical properties of stylopine stereoisomers are summarized below.

Enantiomers share identical physical properties such as melting point and solubility but differ in

their interaction with plane-polarized light (optical rotation).

Property (-)-(S)-Stylopine
(±)-Stylopine
(Racemic)

Reference(s)

Molecular Formula C₁₉H₁₇NO₄ C₁₉H₁₇NO₄ [1]

Molecular Weight 323.34 g/mol 323.34 g/mol [1]

Melting Point Data not available 202 °C [4]

Specific Rotation [α]D
-315.12° (in absolute

alcohol)
0° (optically inactive) [4]

Appearance
Needle-shaped

crystals
Prismatic crystals [4]

CAS Number 84-39-9 4312-32-7 [1]

Experimental Protocols
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Protocol 1: Isolation of (-)-Stylopine from Stylophorum
diphyllum
This protocol is a representative method based on procedures described for the isolation of

alkaloids from Papaveraceae species.

Click to download full resolution via product page

Caption: Figure 3: Workflow for Isolation of (-)-Stylopine.

Methodology:

Extraction: Dried and powdered plant material (e.g., 500 g) is exhaustively extracted with

methanol acidified with hydrochloric acid (e.g., 1% HCl). The methanol is removed under

reduced pressure.

Acid-Base Partitioning: The resulting aqueous residue is washed with diethyl ether to remove

neutral fats and pigments. The aqueous layer is then made alkaline (pH 9-10) with

ammonium hydroxide and extracted repeatedly with chloroform.

Crude Alkaloid Isolation: The combined chloroform extracts are washed with water, dried

over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid

mixture.

Chromatographic Separation: The crude mixture is subjected to column chromatography on

silica gel. Elution is performed with a gradient of chloroform-methanol. Fractions are

collected and monitored by Thin Layer Chromatography (TLC).

Purification: Fractions containing stylopine are combined and evaporated. The residue is

purified by recrystallization from a suitable solvent system (e.g., ethanol or chloroform-

methanol) to yield pure, needle-shaped crystals of (-)-stylopine.[4]

Characterization: The identity and purity of the isolated compound are confirmed by

measuring its melting point, optical rotation, and by spectroscopic analysis (MS, ¹H-NMR,

¹³C-NMR).
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Protocol 2: Total Synthesis of (±)-Stylopine
The synthesis of racemic stylopine can be achieved through various routes, often involving the

construction of the isoquinoline core followed by cyclization to form the pentacyclic system.

This is a representative method based on established synthetic strategies for protoberberine

alkaloids.[5]

Methodology:

Precursor Synthesis: A substituted phenethylamine derivative and a phenylacetic acid

derivative (containing the necessary methylenedioxy groups) are coupled to form an amide

intermediate.

Bischler-Napieralski Cyclization: The amide is subjected to cyclization using a dehydrating

agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate.

Reduction: The C=N double bond of the dihydroisoquinoline is reduced, typically with sodium

borohydride (NaBH₄), to yield a tetrahydroisoquinoline.

Pictet-Spengler Reaction: The tetrahydroisoquinoline is reacted with an appropriate aldehyde

(often formaldehyde or its equivalent) under acidic conditions. This key step constructs the

final ring of the protoberberine skeleton, yielding (±)-stylopine.

Purification: The final product is purified by column chromatography and/or recrystallization.

Protocol 3: Chiral HPLC Separation of Stylopine
Enantiomers
This protocol describes a representative method for the analytical separation of (-)-stylopine
and (+)-stylopine from a racemic mixture. The choice of chiral stationary phase (CSP) is critical.

Polysaccharide-based CSPs are commonly effective for this class of compounds.[6][7]

Methodology:

Chromatographic System: A standard HPLC system equipped with a UV detector is used.
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Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with an

amylose or cellulose derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).

Mobile Phase: A normal-phase eluent is typically used. A common mobile phase would be a

mixture of n-hexane and an alcohol like isopropanol or ethanol (e.g., n-Hexane/Isopropanol

90:10 v/v).

Additives: For basic compounds like stylopine, a small amount of an amine modifier (e.g.,

0.1% diethylamine) is often added to the mobile phase to improve peak shape and

resolution.[6]

Operating Conditions:

Flow Rate: 1.0 mL/min

Temperature: 25 °C (ambient)

Detection: UV at a wavelength where stylopine absorbs strongly (e.g., 288 nm).

Analysis: The racemic mixture is dissolved in the mobile phase and injected. The two

enantiomers will interact differently with the chiral stationary phase, resulting in different

retention times and two resolved peaks on the chromatogram.

Biological Activity: Inhibition of VEGFR2 Signaling
(-)-Stylopine has been identified as an inhibitor of the Vascular Endothelial Growth Factor

Receptor 2 (VEGFR2) signaling pathway. This pathway is crucial for angiogenesis (the

formation of new blood vessels), a process often co-opted by tumors to support their growth

and metastasis. Stylopine exerts its effect by preventing the ligand (VEGF-A) from inducing the

expression and phosphorylation (activation) of the VEGFR2 receptor on cancer cells.[2][8]

// Define nodes VEGF [label="VEGF-A\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"];

VEGFR2 [label="VEGFR2\n(Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stylopine

[label="(-)-Stylopine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Activation [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4",

fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(PI3K/Akt, MAPK/ERK)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Responses:\n•
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Proliferation\n• Migration\n• Angiogenesis\n• Survival", fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Define edges and relationships VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> Activation

[label="Leads to"]; Activation -> Downstream [label="Activates"]; Downstream -> Response

[label="Promotes"];

// Inhibition relationship Stylopine -> VEGFR2 [label="Inhibits Expression\n& Activation",

color="#EA4335", style=bold, fontcolor="#EA4335"];

// Caption caption [shape=plain, fontname="Arial", fontsize=12, label="Figure 4: Stylopine

Inhibition of the VEGFR2 Signaling Pathway"]; }

Caption: Figure 4: Stylopine Inhibition of the VEGFR2 Signaling Pathway.

The inhibition of this pathway by stylopine leads to several anti-cancer effects in vitro, including:

Inhibition of cell proliferation.[3]

Induction of apoptosis (programmed cell death).[3]

Inhibition of cancer cell migration.[3]

These findings underscore the potential of (-)-stylopine as a lead compound for the

development of novel anti-angiogenic and anti-cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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